Acide 2-vinyl-1,3-thiazole-4-carboxylique

Vue d'ensemble

Description

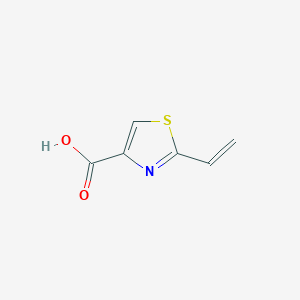

2-Vinyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .

Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Applications De Recherche Scientifique

Intermédiaires pharmaceutiques

Les composés thiazoliques sont souvent utilisés comme intermédiaires dans les produits pharmaceutiques en raison de leurs propriétés bioactives. Ils servent de blocs de construction pour divers médicaments .

Synthèse organique

Les thiazoles sont des précurseurs importants dans les réactions chimiques pour la synthèse de molécules biologiquement actives, contribuant au domaine de la synthèse organique .

Activité antimicrobienne

Les dérivés thiazoliques présentent des propriétés antimicrobiennes, ce qui les rend précieux dans le développement de nouveaux antibiotiques et antiseptiques .

Anti-inflammatoire et analgésique

Certains composés thiazoliques ont montré des activités anti-inflammatoires et analgésiques significatives, qui peuvent être exploitées dans la gestion de la douleur et le traitement de l'inflammation .

Propriétés anticancéreuses

Certains dérivés thiazoliques ont été testés pour leur activité anticancéreuse contre diverses lignées cellulaires cancéreuses humaines, indiquant leur potentiel en thérapie anticancéreuse .

Effets antioxydants

Les thiazoles possèdent également des propriétés antioxydantes, qui sont bénéfiques pour prévenir les maladies liées au stress oxydatif .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives likely interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, seizure activity, neuroprotection, and tumor growth .

Pharmacokinetics

Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 2-Vinyl-1,3-thiazole-4-carboxylic acid.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, the compound could potentially exert a range of effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

2-Vinyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, thiazole compounds can activate or inhibit biochemical pathways and enzymes, influencing various physiological processes . The specific interactions of 2-Vinyl-1,3-thiazole-4-carboxylic acid with biomolecules are crucial for understanding its biochemical properties.

Cellular Effects

2-Vinyl-1,3-thiazole-4-carboxylic acid affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been found to inhibit cell migration and invasion in glioma cells by targeting the aryl hydrocarbon receptor . This indicates that 2-Vinyl-1,3-thiazole-4-carboxylic acid may have similar effects on cell signaling and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 2-Vinyl-1,3-thiazole-4-carboxylic acid involves its interactions with biomolecules at the molecular level. It can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, thiazole compounds can modulate gene expression by influencing transcription factors and other regulatory proteins . Understanding these molecular interactions is essential for elucidating the mechanism of action of 2-Vinyl-1,3-thiazole-4-carboxylic acid.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Vinyl-1,3-thiazole-4-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation, which can impact their biological activity . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of 2-Vinyl-1,3-thiazole-4-carboxylic acid on cellular function.

Dosage Effects in Animal Models

The effects of 2-Vinyl-1,3-thiazole-4-carboxylic acid can vary with different dosages in animal models. Thiazole derivatives have been shown to exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . Understanding the dosage-dependent effects of 2-Vinyl-1,3-thiazole-4-carboxylic acid is crucial for determining its therapeutic potential and safety in animal models.

Metabolic Pathways

2-Vinyl-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Thiazole derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall metabolic processes . The specific metabolic pathways involving 2-Vinyl-1,3-thiazole-4-carboxylic acid are essential for understanding its biochemical and physiological effects.

Transport and Distribution

The transport and distribution of 2-Vinyl-1,3-thiazole-4-carboxylic acid within cells and tissues are important for its biological activity. Thiazole compounds can interact with transporters and binding proteins, affecting their localization and accumulation . Understanding how 2-Vinyl-1,3-thiazole-4-carboxylic acid is transported and distributed within the body is crucial for determining its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of 2-Vinyl-1,3-thiazole-4-carboxylic acid can influence its activity and function. Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-Vinyl-1,3-thiazole-4-carboxylic acid is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-ethenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c1-2-5-7-4(3-10-5)6(8)9/h2-3H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYJUORECNCNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651755 | |

| Record name | 2-Ethenyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-20-2 | |

| Record name | 4-Thiazolecarboxylic acid, 2-ethenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1386473.png)

![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)

![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)

![(3S)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1386496.png)